molecular formula C10H10BrN B596538 5'-Bromospiro[cyclopropane-1,3'-indoline] CAS No. 1260763-03-8

5'-Bromospiro[cyclopropane-1,3'-indoline]

Cat. No.: B596538
CAS No.: 1260763-03-8
M. Wt: 224.101
InChI Key: ZAXSHDQOFNHDIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Bromospiro[cyclopropane-1,3’-indoline] is a chemical compound with the molecular formula C10H10BrN It is characterized by the presence of a bromine atom attached to a spirocyclic structure that includes both a cyclopropane ring and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromospiro[cyclopropane-1,3’-indoline] typically involves the reaction of indoline derivatives with brominating agents under controlled conditions. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at low temperatures to ensure selective bromination at the desired position on the indoline ring.

Industrial Production Methods

While specific industrial production methods for 5’-Bromospiro[cyclopropane-1,3’-indoline] are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5’-Bromospiro[cyclopropane-1,3’-indoline] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indoline moiety can be oxidized to form corresponding indole derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropane ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted indoline derivatives.

    Oxidation Reactions: Products include indole derivatives.

    Reduction Reactions: Products include de-brominated or modified cyclopropane-indoline compounds.

Scientific Research Applications

5’-Bromospiro[cyclopropane-1,3’-indoline] has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5’-Bromospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Chlorospiro[cyclopropane-1,3’-indoline]
  • 5’-Fluorospiro[cyclopropane-1,3’-indoline]
  • 5’-Iodospiro[cyclopropane-1,3’-indoline]

Uniqueness

5’-Bromospiro[cyclopropane-1,3’-indoline] is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,1'-cyclopropane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXSHDQOFNHDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720973
Record name 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260763-03-8
Record name 5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.